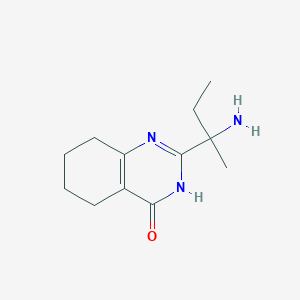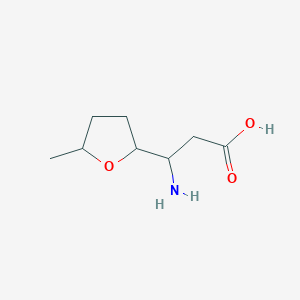![molecular formula C9H12N2O2 B13308101 3-Methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B13308101.png)
3-Methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid is a heterocyclic compound that features an imidazo[1,5-a]pyridine core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .
Wissenschaftliche Forschungsanwendungen
3-Methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties
Wirkmechanismus
The mechanism of action of 3-Methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the functional groups present on the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid: Similar core structure but different positional isomer.
3-Methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid: Similar structure with carboxylic acid group at a different position.
Uniqueness
3-Methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development .
Eigenschaften
Molekularformel |
C9H12N2O2 |
|---|---|
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C9H12N2O2/c1-6-10-5-8-4-7(9(12)13)2-3-11(6)8/h5,7H,2-4H2,1H3,(H,12,13) |
InChI-Schlüssel |
JVMWILVZWBIZIE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C2N1CCC(C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3-Bromothiophen-2-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13308024.png)
![{[(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]methyl}benzene](/img/structure/B13308030.png)

amine](/img/structure/B13308056.png)
![N-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[2-(4-chlorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B13308058.png)
![8-(Trifluoromethyl)-2-azaspiro[4.5]decane](/img/structure/B13308063.png)




![N-[2-(benzylsulfanyl)ethyl]-2-chloroacetamide](/img/structure/B13308092.png)



